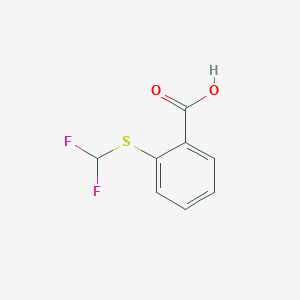

2-(Difluoromethylthio)benzoic acid

Description

2-(Difluoromethylthio)benzoic acid (CAS: Not explicitly listed; synonyms include 2-[(difluoromethyl)sulfanyl]benzoic acid) is a benzoic acid derivative substituted with a difluoromethylthio (-S-CF₂H) group at the ortho position. This compound is characterized by its sulfur-containing fluorinated side chain, which enhances its electronic and steric properties compared to non-fluorinated analogs. Its molecular weight is approximately 216.18 g/mol, as inferred from structurally related compounds in the evidence .

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2S/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFFRJTXRATUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365800 | |

| Record name | 2-(Difluoromethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79676-56-5 | |

| Record name | 2-(Difluoromethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethylthio)benzoic acid typically involves the introduction of a difluoromethylthio group to a benzoic acid derivative. One common method is the reaction of benzoic acid with difluoromethylthiolating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethylthio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its unique functional group enhances the biological activity of derivatives synthesized from it. For instance, compounds with similar structures have demonstrated antimicrobial and antifungal properties, making them potential candidates for drug development.

| Application | Details |

|---|---|

| Drug Synthesis | Used as an intermediate for synthesizing pharmaceuticals with enhanced efficacy. |

| Biological Activity | Potential antimicrobial and antifungal effects due to structural similarity to active compounds. |

Agrochemical Applications

In agrochemical research, 2-(Difluoromethylthio)benzoic acid is explored for its potential use in developing herbicides and pesticides. The difluoromethylthio group may enhance the selectivity and effectiveness of these agrochemicals against target organisms while minimizing environmental impact.

| Agrochemical Use | Details |

|---|---|

| Herbicides | Investigated for selective targeting of weed species without harming crops. |

| Pesticides | Potential use in formulations aimed at specific pests with reduced toxicity. |

Antimicrobial Studies

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have focused on its effects against various bacterial strains and fungi, leading to promising results that warrant further investigation.

| Microbial Activity | Results |

|---|---|

| Bacterial Strains | Effective against multiple strains, showing potential for therapeutic applications. |

| Fungal Activity | Exhibits antifungal properties that could be harnessed in medical treatments. |

Case Study 1: Antimycobacterial Activity

A series of studies have evaluated derivatives of this compound for their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives demonstrated IC90 values indicating effective inhibition at low concentrations, suggesting potential for treating tuberculosis .

Case Study 2: Synthesis of Novel Compounds

Research has successfully synthesized new compounds derived from this compound, which were tested for biological activity. The results indicated that modifications to the core structure could enhance efficacy against specific pathogens .

Mechanism of Action

The mechanism of action of 2-(Difluoromethylthio)benzoic acid involves its interaction with specific molecular targets. The difluoromethylthio group can modulate the activity of enzymes and receptors by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- 2-Benzoylbenzoic Acid Derivatives: Compounds like 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger receptor interactions) compared to saccharin and acesulfame. The methoxy and methyl groups enhance hydrophobic interactions with amino acid residues in taste receptors (e.g., T1R3) .

5-Bromo-2,4-difluorobenzoic Acid :

This compound, an agrochemical intermediate, shares fluorinated substituents but lacks the thioether group. Its synthesis via bromination of 2,4-difluorobenzonitrile achieves high purity (93–99%), suggesting that fluorination strategies are scalable for industrial applications .

Sulfur-Containing Analogs

- 2-(Phenylthiomethyl)benzoic Acid :

Substitution with a phenylthio group increases lipophilicity, enhancing membrane permeability. However, the absence of fluorine atoms reduces metabolic stability compared to the difluoromethylthio analog . - 2-[[3-[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic Acid: This complex derivative demonstrates how additional halogenation (Cl, F) and sulfonamide groups amplify reactivity but may introduce toxicity concerns, limiting pharmaceutical utility .

Physicochemical Properties

Table 1: Key Properties of Selected Benzoic Acid Derivatives

| Compound | Molecular Weight (g/mol) | Key Functional Groups | ΔGbinding (kcal/mol)* | Applications |

|---|---|---|---|---|

| 2-(Difluoromethylthio)benzoic acid | 216.18 | -S-CF₂H, -COOH | N/A | Drug intermediates, agrochemicals |

| 2-Benzoylbenzoic acid | 226.23 | -CO-C₆H₅, -COOH | -6.2 to -7.1 | Taste receptor studies |

| 5-Bromo-2,4-difluorobenzoic acid | 237.0 | -Br, -F, -COOH | N/A | Industrial synthesis |

| 2-(Dibromomethyl)benzoic acid | 293.95 | -CBr₂, -COOH | N/A | Crystal engineering |

Receptor Binding and Pharmacological Potential

Crystal Engineering and Intermolecular Interactions

- 2-(Dibromomethyl)benzoic Acid : Forms hydrogen-bonded dimers via carboxyl groups, a property critical for designing co-crystals with tailored solubility .

- This compound : The thioether group may participate in weaker C–H···F interactions, influencing packing efficiency but offering flexibility in material science applications .

Critical Analysis of Contradictions and Limitations

- Bioavailability vs. Toxicity : While fluorination improves metabolic stability (e.g., in this compound), excessive halogenation (e.g., in ) can lead to bioaccumulation risks.

- Synthetic Complexity : Scalable synthesis of difluoromethylthio derivatives remains challenging compared to brominated or methoxylated analogs .

Biological Activity

2-(Difluoromethylthio)benzoic acid is a benzoic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the difluoromethylthio group, suggest it may interact with biological systems in significant ways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoic acid backbone with a difluoromethylthio substituent at the 2-position, which may influence its solubility and reactivity compared to other benzoic acid derivatives.

Antiinflammatory Properties

Recent studies have indicated that this compound exhibits anti-inflammatory activity. A notable study involved the administration of this compound to lipopolysaccharide (LPS)-induced inflammatory models in rats. The results demonstrated a significant reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting that this compound may inhibit inflammatory pathways by modulating cyclooxygenase-2 (COX-2) activity and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Table 1: Effects of this compound on Inflammatory Markers

| Parameter | Control Group | Treatment Group (500 mg/60 kg) | p-value |

|---|---|---|---|

| TNF-α (pg/mL) | 5.70 ± 1.04 | 2.32 ± 0.28 | <0.001 |

| IL-1β (pg/mL) | - | - | <0.001 |

| White Blood Cell Count | Increased | Decreased | <0.01 |

This data indicates that treatment with this compound not only reduces inflammation but also stabilizes physiological responses during inflammatory stress.

Case Studies

- LPS-Induced Inflammation in Rats : In a controlled study, rats treated with LPS exhibited severe inflammatory responses characterized by elevated cytokine levels and white blood cell counts. The administration of this compound resulted in a marked decrease in these parameters, suggesting its role as a protective agent against inflammation .

- Comparative Analysis with Other Benzoic Acid Derivatives : Research comparing various benzoic acid derivatives has shown that those containing halogenated or sulfur-containing groups often exhibit enhanced biological activity. The difluoromethylthio group may provide similar advantages, warranting further investigation into its pharmacological potential .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of COX Enzymes : By binding to COX-2, the compound may reduce the synthesis of pro-inflammatory prostaglandins.

- Modulation of Cytokine Production : It appears to downregulate the production of inflammatory cytokines such as IL-1β and TNF-α.

- Stabilization of Cellular Responses : The compound helps maintain normal physiological conditions during inflammatory challenges, potentially preventing septic shock .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Difluoromethylthio)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Nucleophilic fluorination using hypervalent iodine reagents (e.g., arylbenziodoxolones) is a key route. Reaction efficiency depends on solvent polarity, temperature (e.g., 80–100°C for 12–24 hours), and fluorinating agents like KF or CsF. Yields can vary due to steric effects from substituents on the benziodoxolone scaffold. Optimization should include monitoring by <sup>19</sup>F NMR and LC-MS for intermediate tracking .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- LC-MS : For purity assessment and metabolite identification (e.g., using reverse-phase C18 columns with mobile phases of acetonitrile/water + 0.1% formic acid) .

- X-ray Diffraction : Single-crystal analysis (via SHELXL or OLEX2) resolves bond lengths and angles, while Hirshfeld surface analysis maps intermolecular interactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 208.1098 for C8H4F4O2 derivatives) .

Q. What are the known biological activities of this compound, and how are in vitro assays designed to assess them?

- Methodological Answer : Its structural similarity to salicylic acid derivatives suggests anti-inflammatory or enzyme inhibitory potential. Assays include:

- Enzyme Inhibition : Dose-response studies with COX-1/COX-2 or kinases, using fluorogenic substrates.

- Cellular Uptake : Radiolabeling (e.g., <sup>18</sup>F) tracked via autoradiography in cell lines .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate supramolecular interactions in its crystal structure?

- Methodological Answer :

- SHELX/OLEX2 : Refine hydrogen-bonding networks (e.g., C=O···H–F interactions) and π-stacking distances.

- Hirshfeld Analysis : Quantify interaction contributions (e.g., F···H contacts vs. O···H) using CrystalExplorer. Graph-set notation (e.g., R2<sup>2</sup>(8) motifs) classifies hydrogen-bond patterns .

Q. What strategies resolve contradictions in reported reaction yields from fluorination protocols?

- Methodological Answer :

- Variable Screening : Use DOE (Design of Experiments) to test solvent (DMF vs. DMSO), fluoride source (KF vs. TBAF), and catalyst (CuI vs. Pd).

- Mechanistic Studies : <sup>19</sup>F NMR kinetics identify rate-limiting steps (e.g., aryl-I bond cleavage). Conflicting yields may arise from competing pathways (e.g., protodefluorination) .

Q. How does the compound’s electronic structure influence reactivity, as studied through DFT calculations?

- Methodological Answer :

- Frontier Orbitals : Compute HOMO-LUMO gaps (e.g., Gaussian09/B3LYP/6-31G*) to predict sites for electrophilic attack.

- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the difluoromethylthio group, explaining regioselectivity in cross-coupling reactions .

Q. What methodologies study metabolic pathways and toxicity of this compound?

- Methodological Answer :

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Look for phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group).

- Tox Screens : Ames test for mutagenicity and MTT assays in hepatocytes. Compare with structurally related compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.